molecular formula C15H17NO4 B8526767 3-(7-methoxy-2-oxo-2H-quinolin-1-yl)-propionic acid ethyl ester

3-(7-methoxy-2-oxo-2H-quinolin-1-yl)-propionic acid ethyl ester

Cat. No. B8526767
M. Wt: 275.30 g/mol
InChI Key: CLQNAEGPUCDOKI-UHFFFAOYSA-N
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Patent
US08349826B2

Procedure details

The compound was obtained according to procedure H starting from 7-methoxy-2(1H)-quinolinone (614 mg, 3.5 mmol) and ethyl acrylate (0.4 mL). The crude brown oil (0.96 g; 100% yield) was used as such in the next step.
Quantity
614 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9](=[O:13])[NH:10]2)=[CH:5][CH:4]=1.[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH:15]=[CH2:16]>>[CH2:19]([O:18][C:14](=[O:17])[CH2:15][CH2:16][N:10]1[C:11]2[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:12]=2)[CH:7]=[CH:8][C:9]1=[O:13])[CH3:20]

Inputs

Step One
Name
Quantity
614 mg
Type
reactant
Smiles
COC1=CC=C2C=CC(NC2=C1)=O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was obtained

Outcomes

Product
Name
Type
Smiles
C(C)OC(CCN1C(C=CC2=CC=C(C=C12)OC)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.